
2-tert-Butoxy-5-(methylsulfanyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-5-tert-butoxy-thiophene is a heterocyclic compound that features a thiophene ring substituted with a methylsulfanyl group at the 2-position and a tert-butoxy group at the 5-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-5-tert-butoxy-thiophene typically involves the introduction of the methylsulfanyl and tert-butoxy groups onto a thiophene ring. One common method is the nucleophilic substitution reaction, where a thiophene derivative is treated with appropriate reagents to introduce the desired substituents. For example, the reaction of 2-bromo-5-tert-butoxy-thiophene with sodium methylthiolate can yield 2-methylsulfanyl-5-tert-butoxy-thiophene under suitable conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and purification through distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-methylsulfanyl-5-tert-butoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the substituents, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like sodium methylthiolate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
科学研究应用
2-methylsulfanyl-5-tert-butoxy-thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
作用机制
The mechanism of action of 2-methylsulfanyl-5-tert-butoxy-thiophene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring. These effects can alter the compound’s nucleophilicity, electrophilicity, and overall stability, impacting its behavior in various reactions.
相似化合物的比较
Similar Compounds
2-methylsulfanyl-thiophene: Lacks the tert-butoxy group, leading to different reactivity and applications.
5-tert-butoxy-thiophene:
2,5-dimethyl-thiophene: Substituted with two methyl groups, offering different electronic and steric effects.
Uniqueness
2-methylsulfanyl-5-tert-butoxy-thiophene is unique due to the combination of the methylsulfanyl and tert-butoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis, materials science, and potentially in pharmaceuticals.
属性
CAS 编号 |
91005-16-2 |
|---|---|
分子式 |
C9H14OS2 |
分子量 |
202.3 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14OS2/c1-9(2,3)10-7-5-6-8(11-4)12-7/h5-6H,1-4H3 |
InChI 键 |
UAIVWRHWFCMNNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(S1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


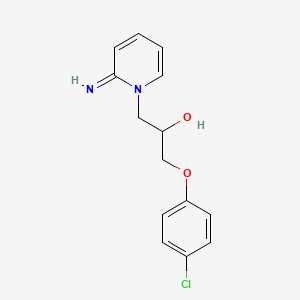

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
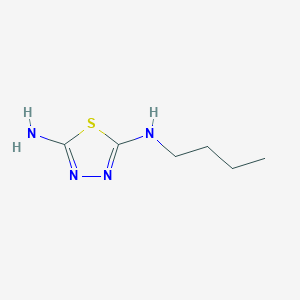

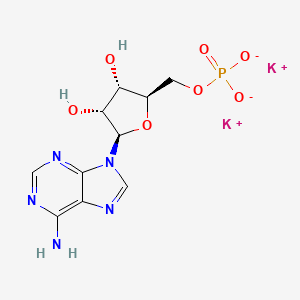
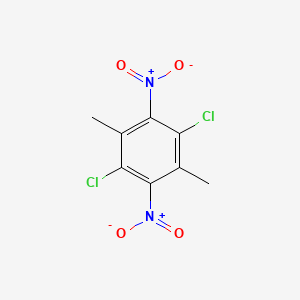
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

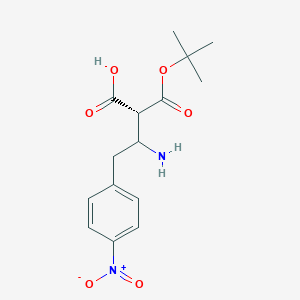
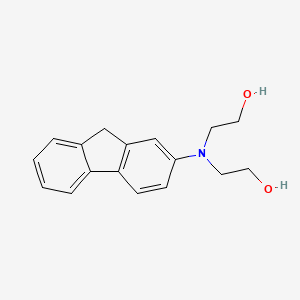
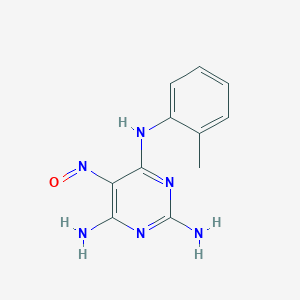
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
